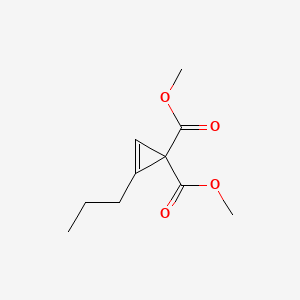![molecular formula C7H5ClN2O3 B14361975 N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine CAS No. 93033-30-8](/img/structure/B14361975.png)
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . . This compound is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-chloro-5-nitrobenzaldehyde with hydroxylamine . The reaction typically involves the following steps:
- Dissolving 2-chloro-5-nitrobenzaldehyde in an appropriate solvent such as ethanol or methanol.
- Adding hydroxylamine hydrochloride to the solution.
- Adjusting the pH of the reaction mixture to a slightly basic condition using a base such as sodium hydroxide.
- Stirring the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzaldehyde oximes.
Scientific Research Applications
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . The nitro and chloro groups contribute to the compound’s reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: The precursor to N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine.
2-Chloro-5-nitrobenzylamine: A reduction product of the compound.
2-Chloro-5-nitrobenzoic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to the presence of both nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
93033-30-8 |
|---|---|
Molecular Formula |
C7H5ClN2O3 |
Molecular Weight |
200.58 g/mol |
IUPAC Name |
N-[(5-chloro-2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-1-2-7(10(12)13)5(3-6)4-9-11/h1-4,11H |
InChI Key |
UDAXAATUAUDQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


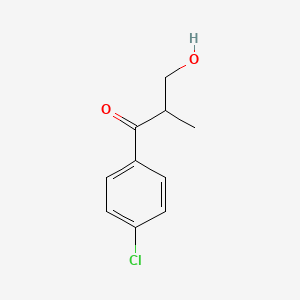
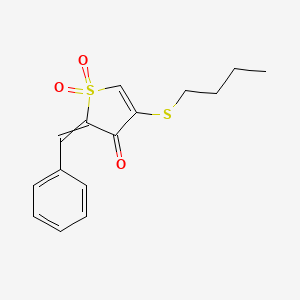
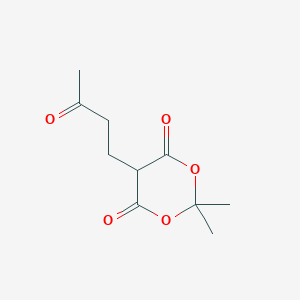
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
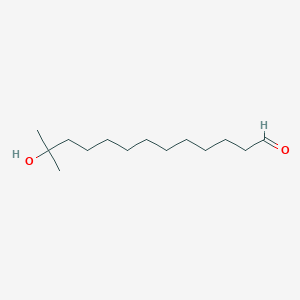
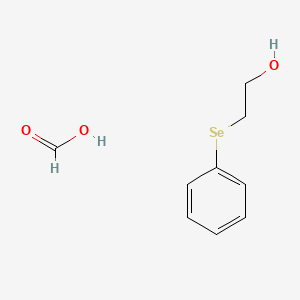
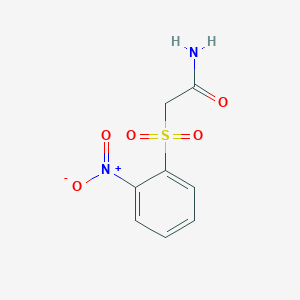

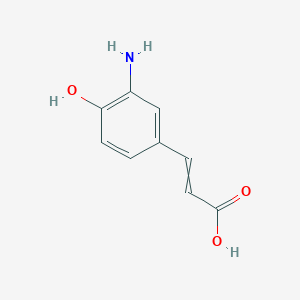

![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
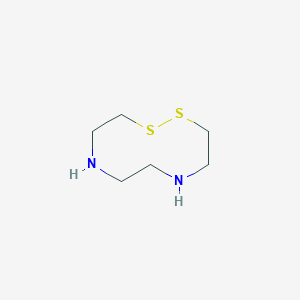
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
